Cefadroxil anhydrous, L-

Catalog No.
S523059
CAS No.
144790-28-3
M.F
C16H17N3O5S
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefadroxil anhydrous, L-

CAS Number

144790-28-3

Product Name

Cefadroxil anhydrous, L-

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1

InChI Key

BOEGTKLJZSQCCD-HUFXEGEASA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cefadroxil anhydrous, L-; Cefadroxil, L-; Cefadroxil;

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O

Description

The exact mass of the compound Cefadroxil anhydrous, L- is 363.0889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Activity

Cefadroxil anhydrous, L- is a broad-spectrum antibiotic belonging to the cephalosporin class []. Research has explored its effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae []. Studies have investigated its bactericidal effects, meaning it kills bacteria rather than inhibiting their growth [].

Mechanism of Action

Scientific research has focused on understanding how Cefadroxil anhydrous, L- disrupts bacterial cell wall synthesis. It inhibits the action of enzymes called penicillin-binding proteins (PBPs), which are essential for building the bacterial cell wall []. This weakens the cell wall, leading to bacterial cell death [].

Drug Delivery and Pharmacokinetics

Research efforts are underway to optimize the delivery and efficacy of Cefadroxil anhydrous, L-. Studies have explored different formulations, such as nanoparticles, to improve drug delivery and target specific bacterial populations []. Pharmacokinetic studies investigate how the body absorbs, distributes, metabolizes, and excretes the drug, which is crucial for optimizing treatment regimens [].

Resistance Mechanisms

Research is ongoing to address the development of bacterial resistance to Cefadroxil anhydrous, L-. Studies examine how bacteria develop mechanisms to evade the drug's effects, such as producing enzymes that degrade the antibiotic []. Understanding these resistance mechanisms is vital for developing new strategies to combat bacterial infections.

Cefadroxil anhydrous is chemically represented as C₁₆H₁₇N₃O₅S. It appears as a white to off-white crystalline powder that is soluble in water and stable in acidic environments. The compound is a derivative of cephalexin and possesses a similar pharmacological profile. Its structural formula is characterized by the presence of a beta-lactam ring, which is crucial for its antibacterial activity .

As mentioned previously, cefadroxil acts as a bactericidal antibiotic by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure mimics the natural substrate for PBPs, enzymes involved in peptidoglycan cross-linking. This competitive binding prevents PBPs from performing their function, leading to the formation of abnormal and weakened cell walls. The weakened cell wall can no longer withstand the internal pressure of the bacterial cell, resulting in cell death [].

Cefadroxil functions through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This action leads to cell lysis and ultimately bacterial death. The compound's beta-lactam structure is essential for this mechanism, as it mimics the natural substrates of PBPs .

Cefadroxil exhibits bactericidal properties and is effective against a variety of pathogens including:

  • Staphylococcus aureus
  • Escherichia coli
  • Streptococcus pneumoniae

The minimum inhibitory concentration (MIC) values indicate its effectiveness: for example, it has an MIC of ≤ 8 µg/mL against Escherichia coli and 1–2 µg/mL against Staphylococcus aureus . Its broad-spectrum activity makes it suitable for treating infections such as urinary tract infections, skin infections, and respiratory tract infections.

The synthesis of cefadroxil typically involves several steps:

  • Starting Material: The process begins with the appropriate cephalosporin nucleus.
  • Modification: Chemical modifications are made to introduce the para-hydroxyphenylacetamido group.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain cefadroxil anhydrous in its pure form.

The specific synthetic route may vary depending on the desired yield and purity .

Cefadroxil is widely used in clinical settings for:

  • Treating bacterial infections such as:
    • Urinary tract infections
    • Skin and soft tissue infections
    • Respiratory tract infections
  • Prophylactic use before dental procedures in patients allergic to penicillin .

Additionally, it has veterinary applications for treating infections in animals .

Cefadroxil may interact with other drugs, influencing their efficacy or safety profiles. Notable interactions include:

  • Anticoagulants: Increased risk of bleeding when used concurrently.
  • Probenecid: May increase cefadroxil levels by inhibiting renal excretion.
  • Other antibiotics: Potential for synergistic or antagonistic effects depending on the combination used .

Monitoring for adverse effects and therapeutic efficacy is essential when cefadroxil is prescribed alongside other medications.

Cefadroxil shares similarities with other cephalosporins and beta-lactam antibiotics. Here are some comparable compounds:

Compound NameChemical FormulaSpectrum of ActivityUnique Features
CephalexinC₁₆H₁₁N₂O₅SBroad-spectrumFirst-generation cephalosporin
CefazolinC₁₆H₁₁N₂O₄SPrimarily Gram-positiveOften used in surgical prophylaxis
CefuroximeC₁₈H₁₈N₂O₇SBroad-spectrumSecond-generation cephalosporin
CeftazidimeC₂₁H₂₁N₃O₇SBroad-spectrum with PseudomonasThird-generation cephalosporin

Cefadroxil distinguishes itself through its prolonged half-life compared to other first-generation cephalosporins, allowing for less frequent dosing while maintaining effective serum levels .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.1

Exact Mass

363.0889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08N128E9PI

Other CAS

144790-28-3

Wikipedia

L-cefadroxil

Dates

Modify: 2024-04-14
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